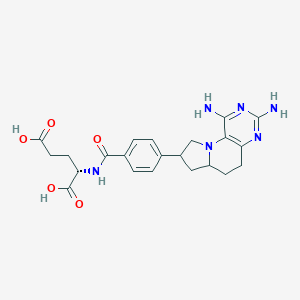

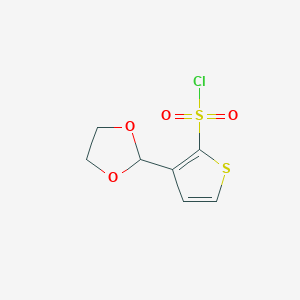

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, highlights the versatility of these agents in sulfonating amines with excellent yields. Dios chloride, for instance, has been employed successfully to sulfonate primary and secondary amines, demonstrating the stability and reactivity of the dioxolan-yl and thiophene-sulfonyl groups under various conditions, including basic and reductive environments (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the dioxolan-yl group has been elucidated through various spectroscopic techniques. For example, the X-ray diffraction method has been used to study the structure of related compounds, confirming their molecular geometry and providing insight into the steric and electronic influences of the dioxolan-yl and thiophene-sulfonyl moieties on the compound's reactivity and stability (Ramazani et al., 2011).

Chemical Reactions and Properties

The reactivity of thiophene-2-sulfonyl derivatives, closely related to 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, has been extensively studied. These compounds participate in various reactions, including electrophile-induced cyclization and reactions with amines, hydrazine, and sodium azide. Such studies shed light on the versatile chemical behavior of the thiophene sulfonyl group, which is pivotal in synthesizing heterocyclic products and understanding the reaction mechanisms involved (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of related sulfone and sulfoxide compounds offer insights into the characteristics of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride. Such compounds typically exhibit solid or liquid forms at room temperature and are soluble in common organic solvents. These properties are crucial for their application in chemical syntheses and the development of pharmaceuticals and materials (Chauhan et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride and related compounds, such as their stability under various conditions and reactivity towards different reagents, are central to their utility in synthetic chemistry. For instance, the stability of the Dios group under basic and reductive conditions, and its removal by heating in an aqueous solution of trifluoroacetic acid, exemplifies the controlled reactivity essential for chemical transformations and syntheses (Sakamoto et al., 2006).

Scientific Research Applications

Protecting and Activating Group in Amine Synthesis

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, as a sulfonating agent, plays a crucial role in amine synthesis. It has been utilized in the sulfonation of primary and secondary amines, yielding excellent results. This compound demonstrates high stability under basic and reductive conditions, and can be effectively removed under specific conditions (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Synthesis of Thiophene Derivatives

In the synthesis of thiophene derivatives, this compound has been employed for its strong antioxidant properties. Specifically, thiophenyl-chalcones derivatives synthesized with this compound showed high antioxidant activity, surpassing known antioxidants in certain measures (Sönmez, Gür, & Sahin, 2023).

Formation of Naphthalenes and Dioxaphosphepine

Research indicates that 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride is involved in the formation of various complex organic compounds. For instance, it aids in the formation of naphthalenes and enables the creation of naphtho-fused dioxaphosphepine, contributing significantly to the field of organic chemistry (Alajarín, Bonillo, Marín‐Luna, Sánchez-Andrada, & Vidal, 2013).

Role in Organic Synthesis and Photochemistry

This compound is also pivotal in various organic synthesis processes and has been studied for its role in photochemical reactions. For example, its derivatives have been used to study solid-state photochemistry, contributing to our understanding of photodecarbonylation and photocycloaddition processes (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).

Antibacterial and Antifungal Properties

The derivative compounds of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride have shown potential in antibacterial and antifungal applications. Certain thiophenyl-chalcone derivatives synthesized using this compound exhibited significant activity against various bacterial and fungal strains (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

- Precautionary Statements : P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501.

- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.

Future Directions

Research on 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride continues to explore its synthetic applications, reactivity, and potential biological activities. Future directions may involve developing novel synthetic methodologies, investigating its pharmacological properties, and exploring its use in material science.

Please note that this analysis is based on available literature, and further studies may provide additional insights. For specific details, refer to relevant peer-reviewed papers and technical documents1.

properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOURREASJQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441494 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

CAS RN |

103011-38-7 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)